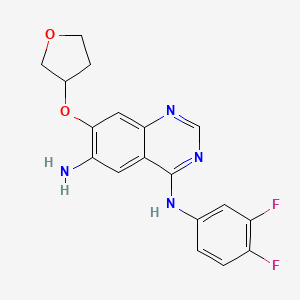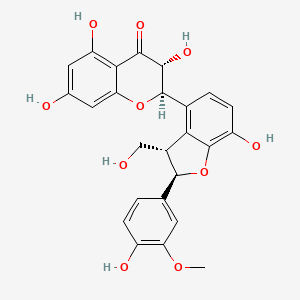
Isosilychristin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosilychristin is a flavonolignan compound derived from the fruits of the milk thistle plant, Silybum marianum. It is one of the constituents of silymarin, a complex mixture of bioactive flavonolignans known for their antioxidant and hepatoprotective properties . This compound has been studied for its potential therapeutic applications, particularly in the context of liver health and disease prevention .
Vorbereitungsmethoden
Isosilychristin can be isolated from the fruits of Silybum marianum using various chromatography methods. The typical process involves defatting the air-dried and powdered fruits with petroleum ether, followed by extraction with methanol. The methanolic extract is then subjected to repeated column chromatography on silica gel to obtain this compound as yellow crystals .
Analyse Chemischer Reaktionen
Isosilychristin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,3-dehydrosilychristin, while reduction can yield anhydrosilychristin .
Wissenschaftliche Forschungsanwendungen
Isosilychristin has been extensively studied for its antioxidant, anti-inflammatory, and multidrug resistance modulation activities. It has shown potential in modulating multidrug resistance by downregulating the expression of dominant transmembrane efflux pumps, such as P-glycoprotein (P-gp) and ABCG2 . Additionally, this compound exhibits significant antioxidant activity, making it a valuable compound in the prevention and treatment of oxidative stress-related diseases . Its anti-inflammatory properties have also been explored, particularly in the context of inhibiting nitric oxide production in LPS-stimulated macrophages .
Wirkmechanismus
The mechanism of action of isosilychristin involves its interaction with various molecular targets and pathways. It modulates multidrug resistance by downregulating the expression of P-glycoprotein and ABCG2 genes, thereby inhibiting the efflux of drugs from cells . Additionally, this compound exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation . Its anti-inflammatory action is mediated through the inhibition of nitric oxide production and the modulation of inflammatory cytokine expression .
Vergleich Mit ähnlichen Verbindungen
Isosilychristin is structurally similar to other flavonolignans found in silymarin, such as silychristin, silybin, and isosilybin. These compounds share similar antioxidant and hepatoprotective properties but differ in their specific molecular structures and biological activities . For instance, silychristin and silybin are more abundant in silymarin and have been more extensively studied for their therapeutic effects . This compound, however, has shown unique properties in modulating multidrug resistance and downregulating efflux pump expression, distinguishing it from other flavonolignans .
Similar Compounds::- Silychristin
- Silybin
- Isosilybin
- Silydianin
- Silyhermin
- 2,3-Dehydrosilychristin
Eigenschaften
CAS-Nummer |
77182-66-2 |
|---|---|
Molekularformel |
C25H22O10 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-33-17-6-10(2-4-14(17)28)23-13(9-26)19-12(3-5-15(29)25(19)35-23)24-22(32)21(31)20-16(30)7-11(27)8-18(20)34-24/h2-8,13,22-24,26-30,32H,9H2,1H3/t13-,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
QYCJAWYDGRZSTO-IRLTUAEKSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(C=CC(=C3O2)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
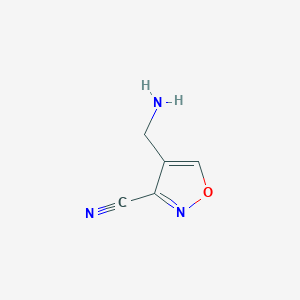
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)
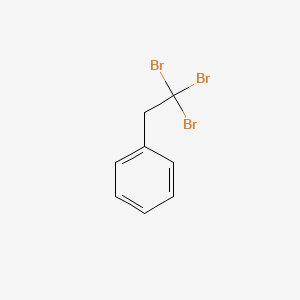
![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)

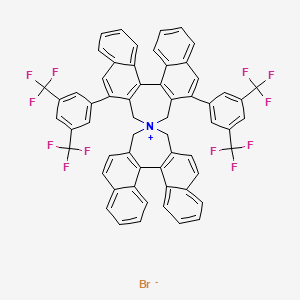
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)


